2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol

Description

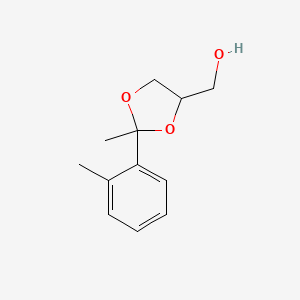

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol is a substituted 1,3-dioxolane derivative characterized by a dioxolane ring substituted with a methyl group, an ortho-tolyl (2-methylphenyl) group, and a hydroxymethyl (-CH₂OH) group at the 4-position. This compound belongs to a class of cyclic acetals and ketals, which are widely studied for their stability, solubility, and applications in pharmaceuticals, agrochemicals, and fragrances .

Properties

CAS No. |

4379-18-4 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

[2-methyl-2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C12H16O3/c1-9-5-3-4-6-11(9)12(2)14-8-10(7-13)15-12/h3-6,10,13H,7-8H2,1-2H3 |

InChI Key |

RRJZBWCMQLDFRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(OCC(O2)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol typically involves the reaction of o-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvents: Common solvents include toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(o-tolyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring and the hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

2-Methyl-2-isobutyl-1,3-dioxolane-4-methanol (CAS 5660-53-7)

2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol (CAS 1135-70-2)

- Molecular Formula : C₁₂H₁₆O₃

- Key Properties: Structural distinction: A phenyl group replaces the o-tolyl group, altering electronic and steric profiles. Applications: Potential use in fragrance formulations (e.g., jasmin-like scents) due to aromaticity .

2-Methyl-2-pentyl-1,3-dioxolane-4-methanol (CAS 4361-59-5)

- Molecular Formula : C₁₀H₂₀O₃

- Key Properties :

Physicochemical Properties

Solubility Trends

- Alkyl chain length inversely correlates with aqueous solubility. For example: 2-Methyl-2-heptyl-1,3-dioxolane-4-methanol (CAS 5660-50-4): 0.7701 g/L . 2-Methyl-2-pentyl analog: 9.583 g/L .

- Aromatic substituents (e.g., phenyl or o-tolyl) reduce solubility compared to alkyl groups due to increased hydrophobicity .

Thermal Stability

- Boiling points increase with molecular weight and branching. For example:

Toxicity and Environmental Impact

- Acute Toxicity: 2-Methyl-2-isobutyl-1,3-dioxolane-4-methanol shows low acute toxicity (LD₅₀ >2,000 mg/kg), comparable to propylene carbonate (LD₅₀ ~7,000 mg/kg) .

- Ecotoxicity :

- EC₅₀ values for Daphnia magna range from 590–1,534 mg/L, indicating moderate environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.